BenchChemオンラインストアへようこそ!

[1,2,4]triazolo[4,3-a]pyridine-3-thiol

Agricultural bactericide Xanthomonas oryzae Triazolopyridine thioether

This [4,3-a] triazolopyridine-3-thiol (CAS 6952-68-7) is a tautomerically switchable building block: the air-stable thione tautomer converts to the nucleophilic thiol form under mild base (pKa ~7.6) for on-demand S-alkylation—a feature absent in non-tautomerizable thiols. Scaffold validated in c-Met inhibitors (US 9,512,121 B2), IDO1 holo-inhibitors (IC50 2.6 μM), and crop protection thioethers (EC50 7.2 μg/mL vs Xoo; 12-fold better than bismerthiazol). The [4,3-a] fusion dictates distinct heme-iron coordination geometry; substitution with [1,5-a] regioisomers or generic thiols alters target binding. ≥96% purity. Inquire for gram-to-kilogram quantities.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
Cat. No. B7722888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1)S
InChIInChI=1S/C6H5N3S/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10)
InChIKeyZQMDNIPQCWNIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[4,3-a]pyridine-3-thiol – Core Scaffold, Physicochemical Profile, and Procurement-Relevant Identity for Medicinal Chemistry and Agrochemical Research


[1,2,4]Triazolo[4,3-a]pyridine-3-thiol (CAS 6952-68-7) is a fused heterocyclic building block comprising a 1,2,4-triazole ring annulated to a pyridine at the [4,3-a] junction, bearing a thiol group at position 3. It exists predominantly as the 2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione tautomer in the solid state and under neutral conditions . The scaffold is distinguished from the more extensively exploited [1,5-a] regioisomeric series by a different nitrogen-atom arrangement that alters metal-coordination geometry and hydrogen-bonding capacity [1]. The compound is commercially available from major suppliers (e.g., Thermo Scientific/Alfa Aesar, Fisher Scientific) at ≥96% purity, with a molecular weight of 151.19 g/mol, a melting point of 209–210 °C, a predicted pKa of ~7.6, and a calculated logP of ~0.58 [2]. These features make it a versatile intermediate for S-alkylation and a privileged scaffold for kinase and heme-enzyme inhibitor programmes.

Why Generic Substitution Fails for [1,2,4]Triazolo[4,3-a]pyridine-3-thiol – Regioisomeric Scaffold Specificity and Tautomerism-Driven Reactivity


Substituting [1,2,4]triazolo[4,3-a]pyridine-3-thiol with a generic triazole-thiol (e.g., 1,2,4-triazole-3-thiol) or a simple pyridine-thiol (e.g., pyridine-2-thiol) is not chemically or biologically equivalent. The [4,3-a] fusion creates a distinct spatial arrangement of nitrogen atoms that dictates heme-iron coordination geometry in enzymes such as IDO1 and c-Met kinase, as demonstrated by the identification of this scaffold as a novel, underexploited chemotype among heme-binding moieties [1]. Furthermore, the compound displays a thione–thiol tautomeric equilibrium: the thione form (C=S) predominates in the solid state and at neutral pH, while basic conditions shift the equilibrium toward the thiol form (C–SH), enabling selective S-alkylation that is not achievable with non-tautomerizable thiols [2][3]. The [4,3-a] isomer is also susceptible to Dimroth rearrangement into the [1,5-a] isomer under the influence of electron-withdrawing substituents on the pyridine ring, a stability consideration absent in the [1,5-a] series and in simple 1,2,4-triazoles [4]. These factors together mean that interchange with superficially similar thiol-containing heterocycles will alter target-binding geometry, synthetic derivatisation pathways, and chemical stability profiles in formulation.

Quantitative Product-Specific Evidence Guide for [1,2,4]Triazolo[4,3-a]pyridine-3-thiol – Head-to-Head and Cross-Study Differentiation


Agricultural Antimicrobial Potency: 12-Fold EC50 Advantage of Triazolo[4,3-a]pyridine Thioether Derivatives over Commercial Bismerthiazol Against Xanthomonas oryzae pv. oryzae

In a series of 22 quinazoline thioether derivatives incorporating the 1,2,4-triazolo[4,3-a]pyridine moiety, compound 6b displayed an EC50 of 7.2 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), compared with 89.8 μg/mL for the commercial agrobactericide bismerthiazol, representing an approximately 12-fold improvement in potency [1]. Against Xanthomonas axonopodis pv. citri (Xac), compounds 6b and 6g exhibited EC50 values of 10.0 and 24.7 μg/mL, respectively, versus 56.9 μg/mL for bismerthiazol [1]. Compound 6b, the most active derivative, also had the highest hydrophilicity and lowest molecular weight within the series, and in vivo bioassays confirmed its application prospect as a plant bactericide for controlling rice bacterial leaf blight [1].

Agricultural bactericide Xanthomonas oryzae Triazolopyridine thioether

IDO1 Catalytic Holo-Inhibition: The [4,3-a] Scaffold as an Underexploited Heme-Binding Chemotype with Sub-Micromolar Cellular IC50

A structure-based virtual screening campaign identified the [1,2,4]triazolo[4,3-a]pyridine scaffold as a novel, underexploited chemotype among heme-binding IDO1 inhibitors, distinct from the well-precedented imidazole, hydroxyamidine, and indazole scaffolds [1]. The hit compound VS9, bearing a 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine core, exhibited an IC50 of 2.6 ± 0.5 μM against IDO1 in the A375 melanoma cell line, with 91 ± 9.9% cell viability at 10 μM, indicating low intrinsic cytotoxicity [1]. Critically, VS9 was confirmed as a catalytic holo-inhibitor: it provided 54.6 ± 3.1% inhibition of recombinant human IDO1 (rhIDO1) in an enzyme-based assay and did not increase free heme levels, confirming direct heme-iron coordination rather than apo-enzyme binding [1]. This holo-inhibitor mechanism is shared with the clinical candidate epacadostat but is achieved through a structurally distinct triazolopyridine scaffold, offering a differentiated intellectual property landscape [1].

IDO1 inhibitor Cancer immunotherapy Heme-binding scaffold

c-Met Kinase Inhibition: Triazolo[4,3-a]pyridine-3-thiol Derivatives with Superior In Vivo Tumour Growth Inhibition versus Clinical Candidate SGX-523

A patent from Jiangsu Hansoh Pharma (US 9,512,121 B2) specifically claims [1,2,4]triazolo[4,3-a]pyridin-3-thiol derivatives as c-Met inhibitors, with exemplified compound 8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-thiol serving as a key intermediate for further S-derivatisation into potent c-Met inhibitors [1]. In a related series of [1,2,4]triazolo[4,3-a]pyrazine derivatives, compound 4d·CH3SO3H demonstrated better in vivo tumour growth inhibition than the clinical candidate SGX-523 (a selective c-Met inhibitor with enzymatic IC50 of 4 nM) in both human gastric (MKN-45) and human non-small cell lung (NCI-H1993) tumour xenograft models in nude mice, in a dose-dependent manner [2]. Furthermore, compound 4d·CH3SO3H exhibited biological half-lives and plasma exposure values superior to those of JNJ-38877605 (another Phase I/II c-Met inhibitor), with acceptable long-term and acute toxicity profiles [2]. Notably, SGX-523 was withdrawn from Phase I clinical trials due to reversible acute renal failure caused by an insoluble quinoline metabolite, highlighting the importance of scaffold-based metabolite differentiation [2].

c-Met kinase inhibitor Anticancer Triazolopyridine thiol

Thione–Thiol Tautomeric Control: pH-Dependent Equilibrium Enables Selective S-Alkylation Not Accessible with Non-Tautomerisable Thiols

The [1,2,4]triazolo[4,3-a]pyridine-3-thiol scaffold exhibits thione–thiol tautomerism that is exploitable for selective synthetic derivatisation. In the solid state and under neutral conditions, the thione form (2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione, C=S) predominates, as confirmed by FT-IR spectroscopy and X-ray crystallography of related 1,2,4-triazole-3-thione systems [1]. Under basic conditions, the equilibrium shifts toward the thiol form (C–SH), enabling efficient S-alkylation to generate thioether derivatives [2]. This tautomeric behaviour is fundamentally different from that of non-tautomerisable heterocyclic thiols such as pyridine-2-thiol (pKa ~9.97, thiol form dominant) or thiophenol, where the –SH group is always available for alkylation but lacks the stabilising thione resonance that protects the scaffold from unwanted oxidation during storage [3]. The predicted pKa of the parent compound is 7.61 [3], placing it near physiological pH and enabling tautomeric switching under mildly basic conditions that are compatible with parallel medicinal chemistry workflows. High-resolution mass spectrometry methods (ESI-TOF-MS and ESI-QTOF-MS) can discriminate thiol and thione tautomers with detection limits of 0.25–5.6 pg/μL, enabling quality control of the tautomeric state in procurement and formulation [1].

Thiol-thione tautomerism S-alkylation Triazolopyridine derivatisation

Antifungal Activity of S-Substituted Triazolo[4,3-a]pyridine-3-thiol Derivatives: Quantitative Inhibition Against Phytopathogenic Fungi

The S-(4-chlorobenzyl) thioether derivative of the [1,2,4]triazolo[4,3-a]pyridine-3-thiol scaffold, specifically 8-chloro-3-((4-chlorobenzyl)thio)[1,2,4]triazolo[4,3-a]pyridine, demonstrated antifungal activity against three phytopathogenic fungi in preliminary biological testing [1]. Inhibitory rates were 51.19% against Stemphylium lycopersici (Enjoji) Yamamoto, 62.02% against Fusarium oxysporum sp. cucumebrium, and 15.56% against Botrytis cinerea [1]. While these are preliminary hit-level data, they establish that S-derivatisation of the parent 3-thiol scaffold can yield compounds with selective antifungal profiles. In contrast, simple 1,2,4-triazole-3-thiol derivatives without the fused pyridine ring typically require additional substituents to achieve comparable antifungal potency, as the fused pyridine contributes to planar π-stacking interactions with fungal CYP51 or other targets [2]. The crystal structure of the active compound was determined by single-crystal X-ray diffraction (CCDC deposition), confirming the molecular geometry and enabling structure-based optimisation [1].

Antifungal Phytopathogenic fungi Triazolopyridine thioether

Best Research and Industrial Application Scenarios for [1,2,4]Triazolo[4,3-a]pyridine-3-thiol – Evidence-Anchored Use Cases


Agrochemical Bactericide Lead Generation: Replacing Bismerthiazol with Triazolo[4,3-a]pyridine Thioethers for Rice Bacterial Leaf Blight Control

Crop protection R&D teams developing next-generation bactericides for Xanthomonas oryzae pv. oryzae (Xoo) should prioritise the [1,2,4]triazolo[4,3-a]pyridine-3-thiol scaffold as a thioether precursor. Quinazoline thioether derivatives built from this core have demonstrated EC50 values as low as 7.2 μg/mL against Xoo, a 12-fold improvement over the commercial standard bismerthiazol (89.8 μg/mL), with confirmed in vivo efficacy in plant models [1]. The scaffold's combination of low molecular weight and high hydrophilicity in the most active analogues aligns with favourable translocation properties required for systemic crop protection agents [1].

Immuno-Oncology Drug Discovery: Exploiting an Underexploited Heme-Binding Chemotype for IDO1 Catalytic Holo-Inhibition

Medicinal chemistry programmes targeting the IDO1/kynurenine pathway for cancer immunotherapy can differentiate from crowded imidazole and hydroxyamidine chemical space by adopting the [1,2,4]triazolo[4,3-a]pyridine-3-thiol scaffold as a starting point. The 6-CF3-substituted derivative VS9 has validated the scaffold as a bona fide catalytic holo-inhibitor (cellular IC50 = 2.6 μM, rhIDO1 inhibition = 54.6% at 10 μM) with a mechanism analogous to epacadostat but achieved through a structurally novel chemotype [2]. The scaffold's low representation in the IDO1 patent literature offers freedom-to-operate advantages, and the demonstrated SAR trajectory (IC50 improved to 0.9–1.4 μM through rational design) indicates a productive optimisation path [2].

Kinase Inhibitor Chemistry: Building c-Met Inhibitors with Superior In Vivo Efficacy and Differentiated Toxicity Profiles versus SGX-523

Oncology-focused medicinal chemistry groups should evaluate [1,2,4]triazolo[4,3-a]pyridine-3-thiol as a hinge-binding core for ATP-competitive c-Met inhibitors. The 3-thiol group enables modular S-derivatisation, and patent US 9,512,121 B2 explicitly claims such derivatives as c-Met inhibitors [3]. The related triazolo[4,3-a]pyrazine series demonstrated better in vivo tumour growth inhibition than the clinical candidate SGX-523 (which was withdrawn due to renal toxicity from an insoluble quinoline metabolite) and superior pharmacokinetics compared to JNJ-38877605 [4]. The scaffold thus offers a derisked starting point for programmes seeking to avoid the metabolite-related toxicity that plagued earlier clinical c-Met inhibitors [4].

Parallel Synthesis and Library Design: Tautomerism-Controlled S-Functionalisation for High-Throughput Derivatisation

Medicinal chemistry and chemical biology groups conducting parallel synthesis or DNA-encoded library (DEL) construction should select [1,2,4]triazolo[4,3-a]pyridine-3-thiol for its unique tautomeric switchability. The compound can be stored as the air-stable thione tautomer (predominant in solid state) and selectively converted to the nucleophilic thiol form under mildly basic conditions (pKa ~7.6) for on-demand S-alkylation [5][6]. This 'protect-in-situ' feature is not available with non-tautomerisable heterocyclic thiols. Quality control of the tautomeric state can be performed using high-resolution mass spectrometry methods with detection limits down to 0.25 pg/μL [5].

Quote Request

Request a Quote for [1,2,4]triazolo[4,3-a]pyridine-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.